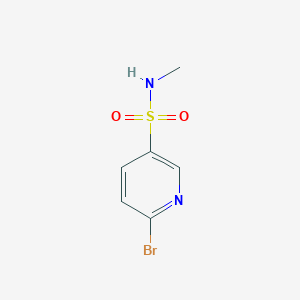

6-Bromo-N-methylpyridine-3-sulfonamide

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic and Medicinal Chemistry Research

The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, is a cornerstone of modern organic and medicinal chemistry. chemicalbook.comajchem-b.comajchem-b.com Structurally related to benzene (B151609), the presence of the nitrogen atom imparts distinct properties, including a dipole moment and basicity, which influence its reactivity and interactions with biological targets. ajchem-b.com This "privileged scaffold" is a recurring motif in numerous natural products, agrochemicals, and a significant number of FDA-approved pharmaceuticals. chemicalbook.comajchem-b.com

The versatility of the pyridine nucleus allows for extensive functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule. This adaptability is crucial in drug discovery for optimizing solubility, bioavailability, and binding affinity to biological receptors. researchgate.net

Table 1: Selected Examples of Pyridine-Containing Pharmaceuticals

| Drug Name | Therapeutic Area |

|---|---|

| Atazanavir | Antiviral (HIV) |

| Imatinib | Anticancer |

| Nicotine | Stimulant |

Strategic Importance of Sulfonamide Moieties in Chemical Synthesis and Molecular Design

The sulfonamide functional group (-SO₂NHR) is another indispensable component in the toolkit of synthetic and medicinal chemists. ekb.egnih.gov Historically recognized for the "sulfa drugs," the first class of broadly effective systemic antibacterial agents, the sulfonamide moiety has since been incorporated into a wide array of therapeutic agents with diverse biological activities. ajchem-b.comekb.egnih.gov These include diuretics, anticonvulsants, anti-inflammatory agents, and antiviral drugs. ajchem-b.comekb.eg

From a molecular design perspective, the sulfonamide group is valued for its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its rigid tetrahedral geometry. nih.gov It can serve as a bioisostere for other functional groups, such as carboxylic acids, and its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov In organic synthesis, the sulfonamide group is utilized as a protecting group for amines and as a directing group in C-H activation reactions. ekb.eg

Table 2: Therapeutic Classes Incorporating the Sulfonamide Moiety

| Therapeutic Class | Example Drug |

|---|---|

| Antibacterial | Sulfamethoxazole |

| Diuretic | Hydrochlorothiazide |

| Anti-inflammatory | Celecoxib |

| Antiviral | Darunavir |

Evolution of Synthetic Strategies for Pyridine Sulfonamide Architectures

The synthesis of pyridine sulfonamides typically involves the formation of a bond between a pyridine ring and a sulfonamide group. Classical methods often rely on the reaction of a pyridine-substituted sulfonyl chloride with a primary or secondary amine. researchgate.net The key challenge in this approach is often the synthesis of the requisite pyridine sulfonyl chloride intermediate.

Historically, the preparation of heteroaromatic sulfonyl chlorides involved multi-step sequences, which could include the oxidation of corresponding thiols or mercaptans. researchgate.net More direct methods have been developed, such as the reaction of metalated pyridines (generated via halogen-metal exchange) with sulfuryl chloride. researchgate.net

Modern synthetic chemistry has introduced more sophisticated and efficient methodologies. Transition-metal-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for constructing the C-S or S-N bonds inherent to pyridine sulfonamides. Palladium-catalyzed reactions, in particular, have enabled the coupling of pyridine halides with sulfonamide precursors under milder conditions. mdpi.com The development of novel sulfur dioxide surrogates has also streamlined these synthetic pathways, offering safer and more versatile alternatives to gaseous SO₂. nih.gov These advancements allow for greater functional group tolerance and provide access to a wider range of complex pyridine sulfonamide derivatives.

Research Landscape and Specific Focus on 6-Bromo-N-methylpyridine-3-sulfonamide

Within the broad class of pyridine sulfonamides, this compound (CAS Number: 1215943-03-5) emerges as a specific building block for chemical synthesis. bldpharm.comaccelachem.com Its molecular structure combines the key features discussed previously: a pyridine ring substituted with both a sulfonamide moiety and a bromine atom.

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1215943-03-5 |

| Molecular Formula | C₆H₇BrN₂O₂S |

| Molecular Weight | 251.10 g/mol |

| SMILES | CN(S(=O)=O)c1cc(Br)ncc1 |

The research landscape for this specific compound suggests its primary role as a synthetic intermediate. The presence of the bromine atom at the 6-position of the pyridine ring is particularly significant. Bromine is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. mdpi.com This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of a library of more complex molecules.

While specific, dedicated research articles focusing solely on the synthesis and application of this compound are not abundant in the public domain, its structure is indicative of its utility. It is a strategically designed building block for medicinal chemistry programs aiming to explore structure-activity relationships (SAR) of pyridine-based therapeutic candidates. For example, in the development of kinase inhibitors, a common strategy involves a heterocyclic core (like pyridine) with various substituents to probe the binding pocket of the enzyme. A compound like this compound would be an ideal starting material for such an investigation, allowing for modification at the 6-position while retaining the sulfonamide moiety for potential interactions within the target protein. nih.gov

The synthesis of this compound would likely follow the general strategies outlined for pyridine sulfonamides, potentially involving the bromination of a suitable pyridine precursor followed by sulfonation and subsequent amination with methylamine, or the sulfonylation of a pre-brominated aminopyridine.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-methylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUQILGKKMSQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Pyridine Sulfonamide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 6-Bromo-N-methylpyridine-3-sulfonamide, both ¹H and ¹³C NMR would provide unambiguous evidence for its constitution by identifying the chemical environment, connectivity, and number of unique proton and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton in the molecule. The substituted pyridine (B92270) ring should exhibit three signals in the aromatic region, characteristic of a 3,6-disubstituted pyridine system. The N-methyl group would present as a singlet, and the sulfonamide N-H proton would also likely appear as a distinct, often broad, signal that can be confirmed by D₂O exchange. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atom and the sulfonamide group, and the coupling constants (J) between adjacent protons on the pyridine ring would reveal their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The pyridine ring is expected to display five distinct signals, with their chemical shifts heavily influenced by the attached bromine and sulfonamide substituents. The carbon of the N-methyl group would appear in the aliphatic region.

Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| H2 (Pyridine) | 8.8 - 9.2 | Doublet (d) | 1H |

| H4 (Pyridine) | 8.2 - 8.6 | Doublet of Doublets (dd) | 1H |

| H5 (Pyridine) | 7.6 - 8.0 | Doublet (d) | 1H |

| NH (Sulfonamide) | 5.0 - 7.0 | Singlet (s, broad) | 1H |

Expected ¹³C NMR Spectral Data for this compound

| Carbons | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyridine) | 150 - 155 |

| C3 (Pyridine) | 135 - 140 |

| C4 (Pyridine) | 125 - 130 |

| C5 (Pyridine) | 128 - 133 |

| C6 (Pyridine) | 140 - 145 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as two intense bands. The N-H stretch of the sulfonamide would also be a prominent feature. Vibrations associated with the pyridine ring (C=C and C=N stretching) and the C-Br bond would also be identifiable.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the S=O stretching bands are also visible in Raman, the aromatic ring vibrations are often more intense and well-resolved, making it a powerful tool for analyzing the heterocyclic core.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=C, C=N (Pyridine) | Ring Stretching | 1400 - 1600 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1330 - 1370 |

| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 |

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interaction Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the geometry of the pyridine ring and the sulfonamide group. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H donor and the sulfonyl oxygen or pyridine nitrogen acceptors, which govern the solid-state architecture.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight of a compound and the study of its fragmentation patterns. For this compound (Molecular Formula: C₆H₇BrN₂O₂S), the high-resolution mass spectrum would show a molecular ion peak (M⁺) that confirms its elemental composition. Due to the presence of bromine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) would be observed. Collision-induced dissociation would reveal key fragmentation pathways, likely including the loss of SO₂, cleavage of the N-methyl group, and loss of the bromine atom, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Investigations

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorptions arising from π → π* and n → π* electronic transitions within the substituted pyridine ring. The position and intensity of the absorption maxima (λₘₐₓ) are sensitive to the substituents. The electron-withdrawing bromo and sulfonamide groups would be expected to influence the energy of these transitions compared to unsubstituted pyridine, providing insight into the electronic structure of the conjugated system.

Computational Chemistry and Theoretical Investigations of Pyridine Sulfonamide Systems

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. mdpi.com For a molecule like 6-Bromo-N-methylpyridine-3-sulfonamide, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed understanding of its geometric and electronic properties. mdpi.comresearchgate.net

These calculations begin with geometry optimization, where the molecule's lowest energy conformation is determined. The resulting bond lengths, bond angles, and dihedral angles provide a precise three-dimensional structure. A comparative analysis of calculated and experimental parameters, if available from techniques like X-ray crystallography, often shows good agreement, validating the computational model. sci-hub.se It is important to note that theoretical calculations are often performed for an isolated molecule in the gas phase, which can lead to slight deviations from experimental data obtained in the solid state. sci-hub.se

Frontier Molecular Orbital (FMO) Analysis and Associated Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that helps in understanding the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For pyridine (B92270) sulfonamide systems, the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a more quantitative picture of the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for intuitive interpretation.

In an MEP map of a pyridine sulfonamide, the following features would be expected:

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. For this compound, these regions would likely be concentrated around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack. The hydrogen atoms, particularly the one attached to the sulfonamide nitrogen, would likely exhibit positive potential.

Green Regions: Denote areas of neutral or near-zero potential.

The MEP map provides a clear and predictive picture of how the molecule will interact with other charged or polar species.

Computational Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic properties of molecules, which can be invaluable for structural elucidation and for corroborating experimental findings.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies of a molecule can be computed using DFT. The calculated frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific molecular vibrations. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. sci-hub.se

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions. The calculated λmax values can be compared with experimental data to understand the electronic transitions occurring within the molecule, often involving the HOMO and LUMO.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. An MD simulation of this compound, either in a solvent or interacting with a biological target, would involve solving Newton's equations of motion for the atoms in the system.

This approach would allow for:

Conformational Analysis: Exploring the different accessible conformations of the molecule and their relative stabilities. This is particularly important for flexible molecules, as it can reveal the preferred shapes the molecule adopts in solution.

Ligand Dynamics: If the molecule is studied in complex with a protein, MD simulations can elucidate the stability of the binding, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the dynamic changes in both the ligand and the protein upon binding.

Quantum Chemical Approaches for Elucidating Reaction Mechanisms

Quantum chemical methods are instrumental in studying the mechanisms of chemical reactions. For a compound like this compound, these methods could be used to investigate its synthesis or its reactions with other molecules.

This would involve:

Mapping the Potential Energy Surface: Calculating the energies of reactants, products, transition states, and intermediates.

Determining Activation Energies: The energy barrier of the transition state determines the rate of the reaction.

Visualizing Reaction Pathways: Identifying the precise atomic motions that occur as the reactants are converted into products.

For instance, the synthesis of a pyridine sulfonamide could be modeled to understand the step-by-step mechanism of the reaction between a pyridine sulfonyl chloride and an amine.

In Silico Studies of Molecular Interactions and Structure-Activity Relationships

In silico studies, which are computational analyses performed on a computer, are widely used in drug discovery to predict the interaction of a molecule with a biological target and to understand its structure-activity relationship (SAR).

For this compound, these studies would typically involve:

Molecular Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. The docking score provides an estimate of the binding affinity. This would help in identifying potential biological targets for this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a class of pyridine sulfonamides, the activity of new, unsynthesized derivatives could be predicted. This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

| Pyridine |

Characterization of Ligand-Target Binding Interactions (e.g., hydrogen bonding, hydrophobic forces)

The biological activity of pyridine sulfonamides is intrinsically linked to their ability to bind effectively to target macromolecules, such as enzymes or receptors. Computational models are employed to characterize the specific non-covalent interactions that stabilize the ligand-target complex. The primary forces governing these interactions are hydrogen bonds and hydrophobic forces.

Hydrogen Bonding: The sulfonamide moiety (-SO₂NH-) itself is a potent participant in hydrogen bonding. The sulfonyl oxygens act as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. Studies on various sulfonamide crystal structures have revealed that the amido protons often show a preference for bonding to nitrogen atoms within the target, whereas the amino protons (if present on an attached aromatic ring) tend to form hydrogen bonds with the sulfonyl oxygens. nih.gov In pyridine sulfonamide systems, the pyridine ring's nitrogen atom can also serve as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket. rsc.org The formation of these complex hydrogen bond networks is a significant factor influencing the solubility and biological activity of these compounds. nih.gov Some studies have also highlighted the importance of weaker C-H···O hydrogen bonds, where a carbon atom acts as the donor, in the recognition of both proteins and RNA. rsc.org

Hydrophobic Interactions: Hydrophobic forces are critical for the binding of nonpolar regions of the ligand with corresponding nonpolar regions of the target, often involving the expulsion of ordered water molecules. nih.gov The pyridine ring and any alkyl or aryl substituents on the sulfonamide contribute to these interactions. Research indicates that sulfonyl groups possess a dual character; while capable of acting as hydrogen bond acceptors, they are frequently found in close proximity to aliphatic carbon atoms, indicating a significant role in van der Waals and hydrophobic interactions. nih.gov In fact, analyses of protein-ligand complexes show that a high percentage of sulfonyl groups are located near hydrophobic groups. nih.gov For many kinase inhibitors, which include pyridine sulfonamide derivatives, a hydrophobic tail is a key pharmacophoric feature for binding to allosteric pockets. acs.org

The interplay between hydrogen bonding and hydrophobic interactions is crucial for both the affinity and specificity of pyridine sulfonamides for their biological targets. Computational techniques like molecular docking and molecular dynamics (MD) simulations are used to visualize and quantify these interactions, predicting the most stable binding poses and estimating binding energies. nih.govnih.gov

Interactive Table: Key Binding Interactions in Pyridine Sulfonamide Systems

| Interaction Type | Key Moieties Involved | Role in Binding | Computational Investigation Method |

| Hydrogen Bond (Strong) | Sulfonamide (-SO₂NH-), Pyridine Nitrogen | Anchor ligand in the active site; provide specificity | Molecular Docking, MD Simulations |

| Hydrogen Bond (Weak) | C-H groups (aliphatic/aromatic) and Oxygen acceptors | Fine-tune binding orientation and contribute to affinity | Quantum Mechanics (QM), MD Simulations |

| Hydrophobic Interactions | Pyridine ring, other aryl/alkyl groups | Bind to nonpolar pockets; contribute to binding affinity | Molecular Docking, MD Simulations |

| Van der Waals Forces | Entire ligand and receptor surface | Contribute to overall binding stability | Molecular Docking, MD Simulations |

Derivation of Structure-Activity Relationships (SAR) through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational modeling is an indispensable tool in this process, enabling the development of predictive models that guide the synthesis of more potent and selective molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a primary computational approach used for pyridine sulfonamides. nih.gov QSAR models formulate a mathematical relationship between a set of molecular descriptors (physicochemical properties) and the observed biological activity. nih.gov These descriptors can encode steric, electronic, and hydrophobic properties. For instance, the hydrophobicity parameter (π) and molar refractivity (MR) are commonly used to represent the hydrophobic character and size of substituents, respectively. nih.gov

The process involves several key steps:

Data Set Compilation: A series of pyridine sulfonamide analogues with experimentally determined biological activities is assembled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested, often using an external set of compounds not included in the model's training. mdpi.com

Once a robust QSAR model is established, it can be used to predict the activity of virtual or yet-to-be-synthesized compounds. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity. researchgate.net For example, these maps might indicate that adding a bulkier substituent or an electropositive group at a specific position on the pyridine ring would be beneficial for binding. researchgate.net These insights provide a rational basis for designing new derivatives with improved pharmacological profiles. nih.gov

Interactive Table: Computational Methods in Pyridine Sulfonamide SAR

| Computational Method | Application in SAR | Key Output |

| QSAR (2D) | Correlate physicochemical properties with biological activity. | Mathematical equation predicting activity based on descriptors. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Identify favorable/unfavorable steric, electrostatic, and hydrophobic regions. | 3D contour maps guiding structural modifications. researchgate.net |

| Molecular Docking | Predict binding modes and scores for a series of analogues. | Ranking of compounds based on predicted binding affinity. nih.gov |

| Molecular Dynamics (MD) | Assess the stability of ligand-target complexes over time. | Information on binding stability and conformational changes. nih.govnih.gov |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features required for activity. | A 3D model used to screen virtual libraries for new hits. acs.org |

Reactivity and Advanced Derivatization Pathways of 6 Bromo N Methylpyridine 3 Sulfonamide

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 6-position of the pyridine (B92270) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For 6-Bromo-N-methylpyridine-3-sulfonamide, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 6-position.

The general reaction scheme involves the coupling of the bromopyridine derivative with a boronic acid or boronic ester. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and accommodating various functional groups on the coupling partners. For instance, the coupling of 6-chloropyridazinones with arylboronic acids has been successfully achieved using palladium catalysts, suggesting similar reactivity for the analogous bromopyridine sulfonamide. nih.gov Microwave-assisted Suzuki-Miyaura reactions have also proven effective for related 6-halogenated heterocyclic systems, often leading to reduced reaction times and improved yields.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions on 6-Halopyridine Scaffolds Data inferred from reactions on analogous substrates.

| Coupling Partner (Boronic Acid/Ester) | Catalyst/Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 6-Phenyl-N-methylpyridine-3-sulfonamide |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 6-(4-Methoxyphenyl)-N-methylpyridine-3-sulfonamide |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 6-(Pyridin-3-yl)-N-methylpyridine-3-sulfonamide |

Sonogashira Coupling for Introduction of Alkynes

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. organic-chemistry.org This reaction enables the introduction of alkynyl moieties at the 6-position of this compound, leading to the synthesis of important precursors for pharmaceuticals and organic materials. bepls.com

The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent. The efficiency of the Sonogashira coupling can be influenced by the choice of palladium and copper catalysts, ligands, and reaction conditions. For example, the successful Sonogashira coupling of the structurally similar 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes highlights the feasibility of this transformation on the this compound scaffold. soton.ac.uk

Table 2: Representative Sonogashira Coupling Conditions for 6-Bromopyridine Derivatives Data based on reactions with analogous substrates.

| Alkyne Coupling Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (B128534) | DMF | 6-(Phenylethynyl)-N-methylpyridine-3-sulfonamide |

| Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | Diisopropylamine | THF | 6-((Trimethylsilyl)ethynyl)-N-methylpyridine-3-sulfonamide |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Acetonitrile (B52724) | 6-(3-Hydroxyprop-1-yn-1-yl)-N-methylpyridine-3-sulfonamide |

Negishi Coupling for C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org The Negishi coupling provides a valuable alternative to the Suzuki-Miyaura reaction for the derivatization of this compound.

The preparation of the organozinc reagent is a key step in this process. The reaction generally proceeds under mild conditions and can be used to introduce a variety of alkyl, aryl, and vinyl groups. The synthesis of unsymmetrical 2,2'-bipyridines from 2-bromopyridine (B144113) using a Negishi coupling highlights the utility of this reaction for pyridine-containing substrates. orgsyn.org

Table 3: Potential Negishi Coupling Reactions for this compound Hypothetical examples based on established Negishi coupling methodology.

| Organozinc Reagent | Catalyst | Solvent | Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 6-Phenyl-N-methylpyridine-3-sulfonamide |

| Ethylzinc bromide | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 6-Ethyl-N-methylpyridine-3-sulfonamide |

| Vinylzinc chloride | Ni(dppe)Cl₂ | Dioxane | 6-Vinyl-N-methylpyridine-3-sulfonamide |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds. wikipedia.org This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. For this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position. nih.gov

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. wikipedia.org A range of catalyst systems have been developed to accommodate a broad scope of amine coupling partners and aryl halides.

Table 4: Plausible Buchwald-Hartwig Amination Reactions of this compound Illustrative examples based on known Buchwald-Hartwig amination protocols.

| Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-Methyl-6-morpholinopyridine-3-sulfonamide |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | N-Methyl-6-(phenylamino)pyridine-3-sulfonamide |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | tert-Butanol | 6-(Benzylamino)-N-methylpyridine-3-sulfonamide |

Ullmann Coupling and Related Homocoupling Reactions

The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of two aryl halides to form a biaryl compound. organic-chemistry.org While classic Ullmann conditions often require high temperatures, modern variations using palladium or other catalysts can proceed under milder conditions. This reaction can be applied to this compound to synthesize the corresponding symmetrical bipyridine derivative.

In addition to homocoupling, Ullmann-type reactions can also be used for the formation of C-N and C-O bonds. nih.gov For the purpose of this section, the focus remains on the C-C bond-forming homocoupling reaction.

Table 5: Potential Ullmann Homocoupling of this compound Hypothetical reaction based on Ullmann coupling principles.

| Catalyst | Base | Solvent | Product |

| Cu powder | K₂CO₃ | DMF | 6,6'-Bi(N-methylpyridine-3-sulfonamide) |

| Pd(OAc)₂ / Piperazine | Cs₂CO₃ | DMA | 6,6'-Bi(N-methylpyridine-3-sulfonamide) |

Functional Group Transformations of the Sulfonamide Moiety

The N-methylsulfonamide group in this compound is relatively stable but can undergo specific transformations under certain conditions. These reactions can be used to modify the properties of the molecule or to introduce new functional groups.

One potential transformation is the cleavage of the sulfonamide N-S bond. This can be achieved under reductive conditions or through photolytic methods. nih.gov For instance, certain reagents can selectively cleave the N-S bond to yield the corresponding amine. rsc.org

Hydrolysis of the sulfonamide is another possible transformation, though it typically requires harsh acidic or basic conditions. rsc.org The stability of the sulfonamide bond makes it a robust functional group in many synthetic sequences.

Furthermore, the nitrogen atom of the sulfonamide can potentially undergo further alkylation, although this is generally challenging due to the electron-withdrawing nature of the sulfonyl group. organic-chemistry.org

It is important to note that transformations of the sulfonamide moiety must be planned in consideration of the reactivity of the bromopyridine ring to avoid unintended side reactions.

Modifications at the Sulfonamide Nitrogen (e.g., secondary alkylation, acylation)

The nitrogen atom of the sulfonamide group in this compound is a key site for synthetic modifications, including secondary alkylation and acylation. These reactions allow for the introduction of a wide range of functional groups, which can significantly alter the compound's physicochemical properties and biological activity.

Secondary Alkylation: The N-methylsulfonamide moiety can undergo further alkylation to yield a tertiary sulfonamide. This transformation typically involves deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an alkylating agent. The choice of base is crucial to avoid competing reactions, such as nucleophilic substitution at the C6 position of the pyridine ring. Common bases used for the N-alkylation of sulfonamides include sodium hydride (NaH) and potassium carbonate (K2CO3). A variety of alkylating agents can be employed, including simple alkyl halides (e.g., methyl iodide, ethyl bromide) and more complex functionalized halides. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity. For instance, the use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can facilitate the reaction. N-alkylation is a valuable tool in organic synthesis, providing a route for the transformation of primary and secondary amides into tertiary amides. scripps.edu

Acylation: The sulfonamide nitrogen can also be acylated to form N-acylsulfonamides. This is typically achieved by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine or triethylamine to neutralize the hydrogen halide byproduct. mdpi.com A variety of acyl groups can be introduced, ranging from simple acetyl groups to more complex aromatic or heterocyclic moieties. N-acylsulfonamides have garnered considerable attention due to their diverse biological activities. semanticscholar.org Metal triflates, such as copper(II) triflate, have also been shown to be effective catalysts for the acylation of sulfonamides. researchgate.net

| Modification Type | Reagents and Conditions | Product Type |

| Secondary Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF) | Tertiary Sulfonamide |

| Acylation | Acyl chloride or anhydride, Base (e.g., pyridine, triethylamine) | N-Acylsulfonamide |

Reactions Involving the Sulfonyl Sulfur Atom

The sulfur atom of the sulfonyl group in this compound is in a high oxidation state (+6) and is generally stable. However, under certain conditions, reactions involving this sulfur atom can be induced.

One of the primary reactions involving the sulfonyl sulfur is the reductive cleavage of the sulfur-nitrogen (S-N) bond. This transformation breaks the sulfonamide linkage, yielding a sulfinate and an amine. A mild and general method for the reductive cleavage of the N–S bonds of secondary sulfonamides has been developed, which can generate sulfinates and amines that can further react in situ to access a variety of other medicinally relevant functional groups. acs.orgresearchgate.netchemrxiv.org This reductive cleavage allows for the removal of the sulfonyl group, which can be useful in multi-step syntheses where the sulfonamide acts as a protecting group or a directing group.

While direct oxidation of the sulfonyl sulfur is not feasible as it is already in its highest oxidation state, reactions that lead to the formal oxidation of the sulfur's environment can occur. For instance, the Parikh-Doering oxidation uses a sulfur trioxide pyridine complex to activate dimethyl sulfoxide (B87167) (DMSO) for the oxidation of alcohols. acsgcipr.orgwikipedia.org Although this does not involve the oxidation of the sulfonamide sulfur itself, it highlights the reactivity of sulfur-based reagents in oxidation chemistry.

Reactivity of the Pyridine Ring System Beyond the Halogenation Site

The pyridine ring of this compound is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing effects of both the bromo and the N-methylsulfonamido substituents. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of two deactivating groups, the bromine at C6 and the sulfonamide at C3, further deactivates the ring towards electrophilic attack.

The directing effects of the existing substituents must be considered to predict the position of any potential electrophilic substitution. The sulfonamide group is a meta-directing deactivator, while halogens are ortho-, para-directing deactivators. libretexts.orgyoutube.com In the case of this compound, the C2, C4, and C5 positions are available for substitution. The sulfonamide group at C3 would direct incoming electrophiles to the C5 position (meta). The bromine atom at C6 would direct to the C5 position (ortho) and the C3 position (para, which is already substituted). Therefore, electrophilic substitution, if it were to occur under forcing conditions, would be expected to proceed at the C5 position. Common electrophilic aromatic substitution reactions include nitration and halogenation. chemrxiv.orgstrath.ac.uk

Nucleophilic Aromatic Substitution Mechanisms

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing substituents, makes it susceptible to nucleophilic aromatic substitution (SNA). The bromine atom at the C6 position is a good leaving group and its departure is facilitated by the stabilization of the resulting anionic intermediate (Meisenheimer complex) by the ring nitrogen and the sulfonamide group.

Nucleophilic aromatic substitution is a widely applied reaction for the modification of aromatic rings. nih.govkhanacademy.org A variety of nucleophiles can displace the bromide, including alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) would be expected to yield 6-methoxy-N-methylpyridine-3-sulfonamide. nih.gov Similarly, reaction with amines can introduce new amino substituents at the C6 position. The reactivity in nucleophilic aromatic substitution on pyridinium (B92312) ions has been studied, indicating that the reaction can proceed through a rate-controlling deprotonation of an addition intermediate. nih.gov

N-Oxidation of the Pyridine Ring for Modified Reactivity

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation significantly alters the electronic properties and reactivity of the pyridine ring. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing inductively. This modification activates the ring towards both electrophilic and nucleophilic attack, particularly at the C2 and C4 positions. uoanbar.edu.iq

Mechanistic Insights into Molecular Interactions and Biological Relevance of Pyridine Sulfonamide Scaffolds

Principles of Molecular Recognition and Binding Mechanisms for Sulfonamide Derivatives

The biological activity of sulfonamide derivatives is fundamentally governed by the principles of molecular recognition, where the molecule's three-dimensional structure and electronic properties determine its ability to bind to a specific biological target with high affinity and specificity. The sulfonamide moiety (-SO₂NH-) is a versatile pharmacophore capable of participating in a network of non-covalent interactions.

Key binding interactions for sulfonamide scaffolds include:

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the two sulfonyl oxygens). These oxygens are considered a key binding motif and can form highly conserved CH···O=S interactions with protein residues. acs.org

Ionic Interactions: The sulfonamide nitrogen can be deprotonated to form an anion (SO₂N⁻), which is crucial for strong coordination with metal ions in the active sites of metalloenzymes, a classic example being the zinc ion in carbonic anhydrase.

Hydrophobic Interactions: The aromatic or heterocyclic ring, in this case, the pyridine (B92270) ring of 6-Bromo-N-methylpyridine-3-sulfonamide, typically engages in hydrophobic interactions, fitting into nonpolar pockets within the target protein.

Halogen Bonding: The presence of a bromine atom on the pyridine ring introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on the protein, which can enhance binding affinity and specificity.

Dipolar and π-Interactions: The pyridine ring can also participate in π-stacking or halogen-π interactions with aromatic residues like tyrosine, phenylalanine, and histidine in a protein's binding site. acs.org

Elucidation of Enzyme Inhibition Mechanisms at the Molecular Level (e.g., carbonic anhydrase, alpha-amylase)

Pyridine sulfonamide scaffolds are well-documented inhibitors of various enzymes, with their mechanism of action often elucidated at the molecular level.

Carbonic Anhydrase (CA) Inhibition: The most classic mechanism for sulfonamides is the inhibition of carbonic anhydrases, a family of zinc-containing metalloenzymes. The inhibition mechanism involves the sulfonamide group in its anionic form (SO₂NH⁻) directly coordinating to the Zn(II) ion in the enzyme's active site. This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic function—the reversible hydration of carbon dioxide. nih.gov This coordination disrupts the catalytic cycle, effectively blocking the enzyme's activity. nih.gov The pyridine ring and its substituents, such as the bromo and methyl groups in this compound, interact with amino acid residues lining the active site cavity, influencing isoform selectivity and binding affinity. nih.govmdpi.com For example, molecular docking studies show that the oxygen atoms of the sulfonamide group often form hydrogen bonds with key residues like Thr199, while the heterocyclic ring engages in hydrophobic interactions with residues such as Val121 and Leu198. mdpi.com

Alpha-Amylase and Alpha-Glucosidase Inhibition: Certain pyridine sulfonamide derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. acs.org Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. quizlet.com The mechanism is typically competitive, where the inhibitor vies with the natural carbohydrate substrate for binding to the enzyme's active site. The structural features of the pyridine sulfonamide allow it to occupy the active site and form interactions that prevent the substrate from binding and being hydrolyzed.

The inhibitory potency of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms highlights the potential for developing isoform-selective inhibitors.

| Compound | hCA I (KI nM) | hCA II (KI nM) | hCA IX (KI nM) | hCA XII (KI nM) |

|---|---|---|---|---|

| Metolazone | 3530 | 1530 | 25.3 | 4.5 |

| Chlorthalidone | 31.2 | 50.1 | 5.1 | 7.4 |

| Indapamide | 12100 | 1870 | 6.3 | 6.5 |

| Furosemide | 7.8 | 29.6 | 890 | 4530 |

Data sourced from studies on sulfonamide diuretics as carbonic anhydrase inhibitors. nih.gov

Interactions with Biological Macromolecules (e.g., proteins, nucleic acids) as Investigated by Biophysical and Computational Methods

A suite of biophysical and computational techniques is employed to comprehensively characterize the interactions between sulfonamide derivatives and biological macromolecules like proteins and nucleic acids. nih.gov These methods provide critical data on binding affinity, thermodynamics, stoichiometry, and structural changes upon complex formation.

Biophysical Methods:

Spectroscopic Techniques: UV-visible absorption and fluorescence spectroscopy are used to detect complex formation and determine binding constants. acs.orgacs.org Changes in the absorption or fluorescence emission spectra of a protein (often from tryptophan residues) upon titration with a sulfonamide ligand indicate binding. nih.govacs.org Circular Dichroism (CD) spectroscopy can reveal conformational changes in the protein's secondary structure, such as a loss of α-helicity, upon ligand binding. nih.govacs.org

Calorimetric Techniques: Isothermal Titration Calorimetry (ITC) is a gold-standard method that directly measures the heat released or absorbed during a binding event. nih.gov A single ITC experiment can determine the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction, providing a complete thermodynamic profile. frontiersin.org Differential Scanning Calorimetry (DSC) assesses the thermal stability of a protein, which can be altered (either stabilized or destabilized) upon ligand binding. nih.govresearchgate.net

Computational Methods:

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to a protein's active site. nih.govnih.gov For pyridine sulfonamides, docking studies help visualize how the sulfonamide group coordinates with active site metals and how the pyridine ring and its substituents fit into hydrophobic pockets and form specific interactions, rationalizing observed structure-activity relationships. mdpi.comacs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, revealing the stability of binding modes and the flexibility of both the ligand and the protein. acs.org

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of the sulfonamide molecule, such as its HOMO-LUMO energy gap, which relates to its reactivity and ability to interact with biological macromolecules. nih.gov

While the primary targets for sulfonamides are proteins, some studies have shown that they can also interact with nucleic acids. Spectroscopic titration experiments have indicated that sulfonamide complexes can bind to DNA, likely through groove binding, causing shifts in the DNA's absorbance spectrum. nih.gov However, protein inhibition remains the most studied and significant mode of action for this class of compounds.

Rational Design Principles for Pyridine Sulfonamide Scaffolds in Medicinal Chemistry Research

Rational drug design leverages the understanding of molecular interactions and inhibition mechanisms to create more potent, selective, and effective therapeutic agents. For pyridine sulfonamide scaffolds, design principles focus on the strategic modification of different parts of the molecule. nih.gov

Structure-Activity Relationship (SAR) Principles:

The Sulfonamide Group: This group is often essential for activity, especially in metalloenzyme inhibitors like CAIs. youtube.com Modifications are generally conservative, as this moiety is the primary "warhead" that binds to the catalytic metal ion.

The Pyridine Ring: This aromatic heterocycle serves as a central scaffold. Its position and the placement of the sulfonamide group are critical. The electron-withdrawing nature of the pyridine ring can increase the acidity of the sulfonamide proton, facilitating the formation of the active anionic species. nih.gov Substituents on the ring are key for tuning activity and selectivity.

Ring Substituents:

Halogens (e.g., Bromo): The bromine atom in this compound can increase lipophilicity, potentially enhancing membrane permeability. It can also serve as a handle for further chemical modification or engage in halogen bonding to improve binding affinity. acs.org

Alkyl Groups (e.g., N-methyl): The methyl group on the sulfonamide nitrogen can influence steric interactions within the binding pocket and affect the compound's solubility and metabolic stability. youtube.com

Pharmacophore Hybridization: A common strategy involves combining the pyridine sulfonamide scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. nih.gov For example, attaching different moieties to the pyridine ring can be used to target specific pockets in an enzyme's active site, leading to inhibitors with high selectivity for one enzyme isoform over others. acs.orgnih.gov

By systematically applying these SAR principles, medicinal chemists can fine-tune the properties of a lead compound like this compound to optimize its interaction with a desired biological target, thereby enhancing its therapeutic potential. ajchem-b.comnih.gov

Future Directions and Emerging Research Avenues for Pyridine Sulfonamide Chemistry

Integration with Advanced Synthetic Technologies

Modern synthetic chemistry is increasingly embracing technologies that offer greater efficiency, precision, and sustainability. For pyridine (B92270) sulfonamides, including derivatives like 6-Bromo-N-methylpyridine-3-sulfonamide , these technologies could revolutionize their synthesis and functionalization.

Continuous Flow Reactors: The use of continuous flow reactors offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. The synthesis of pyridine sulfonamides could be adapted to flow systems, enabling rapid optimization and scale-up of production.

Mechanochemistry: This solvent-free or low-solvent technique utilizes mechanical force to induce chemical reactions. Mechanochemical methods are being explored for the synthesis of various organic compounds, including sulfonamides, offering a greener alternative to traditional solvent-based synthesis.

Photochemistry: Light-mediated reactions are a powerful tool for forging new chemical bonds. Photocatalysis can enable novel transformations on the pyridine ring and the sulfonamide group, allowing for the introduction of diverse functional groups under mild conditions. This could be particularly useful for the late-stage functionalization of complex pyridine sulfonamide scaffolds.

Synergistic Applications of Advanced Computational Modeling and Artificial Intelligence in Compound Design and Discovery

The convergence of computational chemistry and artificial intelligence (AI) is transforming the landscape of drug discovery and materials science. These tools can significantly de-risk and expedite the development of novel pyridine sulfonamides.

Computational Modeling: Quantum mechanics (QM) and molecular dynamics (MD) simulations can provide deep insights into the electronic properties, reactivity, and intermolecular interactions of pyridine sulfonamides. These models can predict reaction outcomes, elucidate reaction mechanisms, and guide the design of more efficient synthetic routes.

Artificial Intelligence and Machine Learning: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds. For pyridine sulfonamides, AI can be employed to design molecules with desired therapeutic effects, predict their absorption, distribution, metabolism, and excretion (ADME) properties, and identify potential off-target effects. This data-driven approach can prioritize the synthesis of the most promising candidates, saving time and resources.

Exploration of Novel Reactivity Modes and Catalytic Applications for Functionalization

The pyridine and sulfonamide moieties offer a rich playground for exploring new chemical reactions and catalytic applications.

Novel Reactivity: Researchers are continually discovering new ways to functionalize the pyridine ring and the sulfonamide group. This includes the development of novel cross-coupling reactions, C-H activation strategies, and asymmetric transformations. For This compound , the bromine atom serves as a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries.

Catalytic Applications: The pyridine nitrogen and the sulfonamide group can act as ligands for metal catalysts or as organocatalysts themselves. The development of chiral pyridine sulfonamide-based catalysts could enable the synthesis of enantiomerically pure compounds, which is crucial for many pharmaceutical applications.

Development and Utilization in Materials Science and Supramolecular Chemistry

Beyond their traditional roles in medicine and agriculture, pyridine sulfonamides are emerging as valuable building blocks for advanced materials and supramolecular assemblies.

Materials Science: The rigid structure of the pyridine ring and the hydrogen-bonding capabilities of the sulfonamide group make these compounds attractive for the design of functional materials. This includes the development of metal-organic frameworks (MOFs), polymers with tailored electronic or optical properties, and liquid crystals.

Supramolecular Chemistry: The ability of the sulfonamide group to form robust and directional hydrogen bonds is a key feature in supramolecular chemistry. Pyridine sulfonamides can self-assemble into well-defined architectures such as chains, sheets, and more complex three-dimensional networks. These supramolecular structures can have applications in areas such as crystal engineering, molecular recognition, and the development of "smart" materials that respond to external stimuli.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-Bromo-N-methylpyridine-3-sulfonamide, and what are the critical reaction conditions?

- Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding pyridine amine. For example, in analogous sulfonamide syntheses, pyridine derivatives are reacted with sulfonyl chlorides in anhydrous pyridine under controlled dropwise addition to minimize side reactions. Post-reaction, the solvent is evaporated, and the product is precipitated using water, followed by washing with hexane to remove impurities . Similar protocols for brominated pyridines emphasize the use of inert solvents (e.g., THF) and recrystallization (e.g., DCM/hexane) for purification .

- Key Data : Reaction yields for structurally related sulfonamides range from 40% to 91%, depending on solvent choice and workup procedures .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for verifying substituent positions (e.g., bromine at C6, methyl group on N). For brominated pyridines, deshielding effects on adjacent protons are diagnostic .

- FT-IR/Raman : Sulfonamide S=O stretching (1150–1300 cm) and N–H bending (1550–1650 cm) are key markers .

- UV-Vis : Absorbance maxima in the 250–300 nm range (π→π* transitions) confirm aromaticity and substituent effects .

Q. How can recrystallization or chromatography be optimized for purifying this compound?

- Methodological Answer :

- Solvent Systems : Use binary mixtures like dichloromethane/hexane (1:3 v/v) for recrystallization to balance solubility and polarity .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (10–30% ethyl acetate) effectively separates sulfonamides from unreacted starting materials .

Advanced Research Questions

Q. How does the bromine substituent at C6 influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Steric and Electronic Effects : Bromine’s electronegativity deactivates the pyridine ring, slowing coupling reactions. However, its position (C6) allows regioselective functionalization. Pre-activation with Pd catalysts (e.g., Pd(PPh)) in THF at 80°C improves yields .

- Challenges : Competing dehalogenation can occur; monitoring via GC-MS or HPLC is recommended .

Q. What strategies mitigate low yields in sulfonylation reactions involving sterically hindered pyridine amines?

- Methodological Answer :

- Base Selection : Use non-nucleophilic bases (e.g., DMAP) to reduce side reactions .

- Temperature Control : Slow addition of sulfonyl chloride at 0–5°C minimizes exothermic side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C) while maintaining yields >85% in model systems .

Q. How do computational methods (e.g., DFT) predict the stability and spectroscopic properties of this compound?

- Methodological Answer :

- Geometry Optimization : B3LYP/6-311+G(d,p) basis sets accurately predict bond lengths and angles, validated against XRD data for analogous sulfonamides .

- Spectroscopic Modeling : DFT-calculated IR/Raman spectra show <5% deviation from experimental data when solvent effects (PCM model) are included .

Q. What are the thermal and photolytic degradation pathways of this compound under experimental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.